molecular formula C17H22ClNO4 B15285371 2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid

2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid

Cat. No.: B15285371
M. Wt: 339.8 g/mol
InChI Key: FWJNZDBWTJMHDD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid is a synthetic organic compound that features a chlorinated phenyl group, a prop-2-enoic acid moiety, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with malonic acid in the presence of a base to form 4-chlorocinnamic acid.

    Esterification: The 4-chlorocinnamic acid is then esterified with tert-butyl alcohol using an acid catalyst such as sulfuric acid to form the tert-butyl ester.

    Amidation: The tert-butyl ester is reacted with 2-amino-2-methylpropan-1-ol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction of the double bond in the prop-2-enoic acid moiety can yield the corresponding saturated acid.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium amide (NaNH₂) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoquinone derivatives.

    Reduction: Formation of 2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid.

    Substitution: Formation of 4-substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound can be used as a building block in the synthesis of polymers with specific properties, such as enhanced thermal stability and chemical resistance.

    Biological Studies: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding affinities.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators.

    Pathways Involved: It may also modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid: This compound is similar but lacks the double bond in the prop-2-enoic acid moiety.

    4-Chlorocinnamic acid: This is a precursor in the synthesis and shares the chlorophenyl group but lacks the ester and amino functionalities.

Uniqueness

2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid is unique due to its combination of a chlorinated aromatic ring, a tert-butyl ester, and an amino group, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-11(2)19(16(22)23-17(3,4)5)10-14(15(20)21)12-6-8-13(18)9-7-12/h6-11H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJNZDBWTJMHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C=C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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